2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9638528
InChI: InChI=1S/C16H13FN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)
SMILES: C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F
Molecular Formula: C16H13FN2O2
Molecular Weight: 284.28 g/mol

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

CAS No.:

Cat. No.: VC9638528

Molecular Formula: C16H13FN2O2

Molecular Weight: 284.28 g/mol

* For research use only. Not for human or veterinary use.

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide -

Specification

Molecular Formula C16H13FN2O2
Molecular Weight 284.28 g/mol
IUPAC Name 2-(6-fluoroindol-1-yl)-N-(4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C16H13FN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)
Standard InChI Key XLIMGPZNOVLZIR-UHFFFAOYSA-N
SMILES C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F
Canonical SMILES C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)F

Introduction

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. It combines a fluoro-substituted indole ring with a hydroxyphenylacetamide moiety, making it a compound of interest in medicinal chemistry due to its potential biological activities. The molecular formula for this compound is C16H13FN2O2, and its molecular weight is approximately 284.29 g/mol .

Biological Activities and Potential Applications

This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. Interaction studies focus on its binding affinity to various molecular targets, which can reveal how it modulates enzyme activity or receptor signaling pathways, contributing to its potential therapeutic effects.

Potential Applications:

  • Anticancer Research: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

  • Antimicrobial Agents: The indole moiety is known for its antimicrobial properties.

  • Neuroprotective Agents: Indole derivatives can interact with neuroprotective pathways.

Comparison with Similar Compounds

2-(6-fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide can be compared with other indole derivatives to understand its unique properties and potential applications.

Compound NameStructural DifferencesPotential Impact
2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamideLacks fluoro groupMay exhibit different biological activity
2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamideContains chloro instead of fluoroAltered reactivity and properties
2-(6-fluoro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamideMethoxy group instead of hydroxyChanges in interactions with biological targets

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